Raloxifene-d4-4'-glucuronide is a deuterated metabolite of raloxifene, a selective estrogen receptor modulator primarily used in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. This compound serves as a reference standard in analytical chemistry, particularly in pharmacokinetic studies to understand the metabolism of raloxifene. It is classified under glucuronides, which are conjugated metabolites formed through the process of glucuronidation, primarily involving UDP-glucuronosyltransferases (UGTs) enzymes.
The synthesis of raloxifene-d4-4'-glucuronide can be achieved through microbial bioconversion. The microorganism Streptomyces sp. NRRL 21489 is employed to convert raloxifene into its glucuronidated forms. This method is preferred for large-scale production due to its scalability compared to chemical synthesis routes, which are often inadequate for industrial applications.
The microbial process utilizes specific growth conditions and substrates that allow for efficient glucuronidation. The reaction typically requires uridine diphosphate-glucuronic acid as a co-substrate and UGT enzymes, operating under buffered aqueous solutions at physiological pH and temperature .
Raloxifene-d4-4'-glucuronide has the molecular formula and a molecular weight of 653.75 g/mol. The deuterated nature of this compound allows for distinct mass differentiation in analytical techniques such as mass spectrometry, facilitating precise tracking during pharmacokinetic studies .
Raloxifene-d4-4'-glucuronide primarily undergoes glucuronidation, which involves the addition of glucuronic acid to the raloxifene molecule. This reaction is catalyzed by specific UGT enzymes, which play a critical role in drug metabolism.
The glucuronidation reaction typically uses uridine diphosphate-glucuronic acid as a co-substrate along with UGT enzymes. The reaction conditions are usually optimized for physiological pH and temperature to enhance enzyme activity .
The primary product of this glucuronidation process is raloxifene-d4-4'-glucuronide itself, which is a stable metabolite utilized in various pharmacokinetic studies to monitor drug metabolism and bioavailability .
Raloxifene-d4-4'-glucuronide acts through the selective modulation of estrogen receptors, influencing bone density and reducing the risk of breast cancer. The mechanism involves binding to estrogen receptors, leading to changes in gene expression that promote bone formation while inhibiting bone resorption. The metabolic pathway includes extensive glucuronidation facilitated by UGT enzymes, particularly UGT1A1 and UGT1A9, which are responsible for converting raloxifene into its active glucuronides .
Raloxifene-d4-4'-glucuronide is extensively used in various scientific fields:
This compound's unique properties make it an essential tool for researchers investigating the pharmacokinetics and therapeutic effects of raloxifene.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7